molecular formula C11H19N3O B7892244 N-butyl-4-cyanopiperidine-1-carboxamide

N-butyl-4-cyanopiperidine-1-carboxamide

Cat. No.: B7892244
M. Wt: 209.29 g/mol
InChI Key: BTWVMIWRZDFPLQ-UHFFFAOYSA-N
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Description

N-Butyl-4-cyanopiperidine-1-carboxamide (CAS: 1456229-41-6) is a piperidine derivative with the molecular formula C₁₁H₁₉N₃O and a molecular weight of 209.29 g/mol . Its structure features:

  • A piperidine ring substituted with a cyano group (-C≡N) at the 4-position.
  • A carboxamide group (-CONH-), where the amide nitrogen is bonded to a butyl (-C₄H₉) substituent.

The compound is offered by Arctom Scientific as a research chemical, primarily used in pharmaceutical and agrochemical synthesis due to its modular structure, which allows for further functionalization .

Properties

IUPAC Name

N-butyl-4-cyanopiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-3-6-13-11(15)14-7-4-10(9-12)5-8-14/h10H,2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWVMIWRZDFPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydration of Isonipecotamide

Isonipecotamide undergoes dehydration using thionyl chloride (SOCl₂) in the presence of a formamide (e.g., dibutylformamide) as a catalyst. The reaction proceeds at 20°C in solvents like n-propyl acetate, yielding 4-cyanopiperidine hydrochloride after 18 hours.

Reaction Conditions

  • Catalyst : Dibutylformamide (1 equiv)

  • Solvent : n-Propyl acetate

  • Temperature : 20°C

  • Yield : 73–79%

Carboxamide Formation

The free amine (obtained by neutralizing the hydrochloride) reacts with butyl isocyanate or butyl carbamoyl chloride to form the target compound. For example:

  • Butyl isocyanate in tetrahydrofuran (THF) with a base (e.g., triethylamine) facilitates urea formation. However, to achieve the carboxamide, activated coupling agents like HATU or EDCl may be required to link the piperidine amine to butylcarbamic acid.

Example Protocol

  • Neutralize 4-cyanopiperidine hydrochloride with NaOH.

  • React with butylcarbamoyl chloride in dichloromethane (DCM) and triethylamine.

  • Purify via column chromatography (ethyl acetate/hexane).

Deprotection of Boc-Protected Intermediates

The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines during synthesis.

Synthesis of tert-Butyl 4-Cyanopiperidine-1-carboxylate

This intermediate is prepared via:

  • Oxidative cyanation of N-Boc-4-piperidinecarboxaldehyde using TEMPO, KPF₆, and tert-butyl nitrite (TBN) in acetonitrile under oxygen.

  • Reaction Conditions : 30°C, 8 hours, yielding 70–73%.

Boc Deprotection and Carboxamide Formation

The Boc group is removed using HCl/dioxane , yielding 4-cyanopiperidine hydrochloride. Subsequent coupling with butylamine is achieved via:

  • Carbodiimide-mediated coupling : Using EDCl/HOBt or HATU with butylamine in DMF.

  • Direct acylation : Reacting with butyl chloroformate in the presence of a base.

Yield Optimization

  • Deprotection with HCl/dioxane achieves >95% conversion.

  • Coupling yields depend on the activating agent, typically ranging from 70–85%.

One-Pot Reductive Amination

A streamlined method involves reductive amination of 4-cyanopiperidine with butylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This approach avoids isolating intermediates but requires precise pH control (pH 4–6).

Key Steps

  • Mix 4-cyanopiperidine, butylamine, and NaBH₃CN in methanol.

  • Stir at room temperature for 24 hours.

  • Acidify with HCl and purify via recrystallization.

Advantages

  • Avoids hazardous reagents like thionyl chloride.

  • Yields: ~65–75%.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Complexity
Dehydration-CouplingIsonipecotamideSOCl₂, dibutylformamide73–79%Moderate
Boc DeprotectionBoc-4-cyanopiperidineHCl/dioxane, HATU70–85%High
Reductive Amination4-cyanopiperidineNaBH₃CN, butylamine65–75%Low

Challenges and Optimization Strategies

  • Byproduct Formation : Use of SOCl₂ may generate HCl gas, requiring strict temperature control.

  • Coupling Efficiency : HATU improves carboxamide formation but increases cost.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-cyanopiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Pharmacological Applications

1. Protein Kinase Inhibition

One of the primary applications of N-butyl-4-cyanopiperidine-1-carboxamide is its role as a protein kinase inhibitor . It has been identified as a potential therapeutic agent in treating diseases related to dysregulated kinase activity, such as cancer and autoimmune disorders. For instance, derivatives of this compound have shown promise in inhibiting Syk kinase, which is implicated in various inflammatory and neoplastic conditions .

2. Treatment of Allergic and Autoimmune Disorders

Research indicates that compounds derived from this compound can be effective in managing allergic reactions and autoimmune diseases. The inhibition of Syk kinase activity plays a crucial role in reducing symptoms associated with conditions like asthma, rheumatoid arthritis, and multiple sclerosis .

3. Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of piperidine derivatives, including this compound. Studies have suggested that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Case Study 1: Inhibition of Syk Kinase

A study published in Journal of Medicinal Chemistry highlighted the efficacy of a related piperidine derivative as an ATP-competitive inhibitor of Syk kinase. This compound demonstrated significant selectivity over other kinases and showed promising results in vivo by reducing tumor growth in xenograft models . The findings underscore the potential of this compound derivatives in cancer therapy.

Case Study 2: Modulation of Allergic Responses

In another study focused on allergic conditions, a derivative of N-butyl-4-cyanopiperidine was evaluated for its ability to inhibit inflammatory responses mediated by Syk kinase. The results indicated a marked reduction in allergic symptoms in animal models, suggesting that this compound could be developed into a therapeutic agent for allergic diseases .

Comparative Analysis Table

Application AreaCompound DerivativeMechanism of ActionReference
Cancer TherapySyk Kinase InhibitorATP-competitive inhibition
Allergic DisordersAnti-inflammatory agentInhibition of Syk kinase
Neurological DisordersNeurotransmitter modulatorModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of N-butyl-4-cyanopiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents
N-Butyl-4-cyanopiperidine-1-carboxamide 1456229-41-6 C₁₁H₁₉N₃O 209.29 4-cyano, 1-carboxamide (N-butyl)
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.30 4-amino, 1-carboxylate (benzyl ester)
N-Benzylpiperidine-4-carboxaldehyde 22065-85-6 C₁₃H₁₇NO 203.28 4-carboxaldehyde, 1-N-benzyl
N,N-Diethylpiperidine-4-carboxamide 1903-67-9 C₁₀H₂₀N₂O 184.28 4-carboxamide (N,N-diethyl)
Key Observations:

Functional Group Diversity: The cyano group in this compound distinguishes it from analogs with amino (Benzyl 4-aminopiperidine-1-carboxylate) or aldehyde (N-Benzylpiperidine-4-carboxaldehyde) groups . Cyano’s electron-withdrawing nature reduces ring basicity compared to amino groups, which are electron-donating. Carboxamide vs. Carboxylate: The carboxamide group in the target compound and N,N-diethylpiperidine-4-carboxamide offers greater hydrolytic stability than the carboxylate ester in Benzyl 4-aminopiperidine-1-carboxylate .

Substituent Effects: Butyl vs. Benzyl: The butyl chain in this compound is less lipophilic than the benzyl group in N-Benzylpiperidine-4-carboxaldehyde but may reduce steric hindrance during synthetic modifications . Diethyl vs. Butyl: N,N-diethylpiperidine-4-carboxamide has branched substituents, which may hinder crystallization compared to the linear butyl chain in the target compound .

Biological Activity

N-butyl-4-cyanopiperidine-1-carboxamide, a compound belonging to the piperidine class, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a butyl group and a cyano group attached. The molecular formula is C11H16N2OC_{11}H_{16}N_2O, and it exhibits properties typical of piperidine derivatives, including lipophilicity which may influence its bioavailability and interaction with biological targets.

The compound primarily interacts with protein kinase B (PKB/Akt) pathways, which are critical in regulating cell survival, proliferation, and metabolism. PKB is often overactivated in various cancers, making it a significant target for therapeutic intervention. The inhibition of PKB can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of PKB : this compound acts as an ATP-competitive inhibitor of PKB, leading to decreased phosphorylation of downstream targets involved in cell growth and survival .
  • Impact on Apoptosis : By inhibiting PKB, this compound can promote apoptosis in cancer cells by reactivating pro-apoptotic factors and inhibiting anti-apoptotic signaling pathways .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Biological Activity Effect Observed Reference
PKB InhibitionSignificant reduction in cell viability of cancer cell lines
Apoptosis InductionIncreased apoptosis markers in treated cells
Cell ProliferationDecreased proliferation rates in tumor xenografts

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Tumor Xenografts :
    • Objective : To assess the anti-tumor efficacy of this compound.
    • Findings : The compound significantly inhibited tumor growth in nude mice models, demonstrating a well-tolerated safety profile at effective doses .
  • Cell Line Studies :
    • Objective : Evaluation of the compound's effects on various cancer cell lines.
    • Results : The compound exhibited potent cytotoxicity against breast and prostate cancer cell lines, correlating with reduced PKB activity .

Q & A

Q. Optimization Strategies :

ParameterOptimization Approach
SolventPolar aprotic solvents (e.g., DMF) enhance reactivity but require post-reaction purification via column chromatography .
CatalystsPalladium catalysts (e.g., Pd/C) improve coupling efficiency in inert atmospheres .
PurificationHPLC or recrystallization ensures >95% purity, critical for reproducibility .

How is the structural characterization of this compound validated in crystallographic and spectroscopic studies?

Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles (e.g., piperidine ring puckering parameters). SHELX software refines crystallographic data, with residuals < 0.05 for high-confidence models .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 2.8–3.2 ppm for piperidine N-CH₂ groups) and absence of rotamers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 265.1784) and fragmentation patterns .

Q. Table: Key Crystallographic Parameters (Example)

ParameterValue
Space GroupP2₁/c
a, b, c (Å)13.286, 9.1468, 10.957
Resolution (Å)0.84
R-factor0.039
Data adapted from COD Entry 2230670

What safety protocols are recommended for handling this compound given limited toxicological data?

Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., cyanide precursors) .
  • First Aid : Immediate flushing with water (15+ minutes for skin/eye contact) and medical consultation for ingestion .

How can structure-activity relationship (SAR) studies guide the design of piperidine carboxamide derivatives?

Answer:

  • Substituent Effects :
    • Cyanogroup Position : 4-Cyano substitution enhances steric bulk, affecting receptor binding .
    • N-Butyl Chain : Longer alkyl chains increase lipophilicity (logP > 2.5), impacting membrane permeability .
  • Methodology :
    • NMR Titration : Quantifies binding affinity (e.g., Δδ > 0.5 ppm for amide protons indicates strong interactions) .
    • Molecular Docking : Software like AutoDock predicts binding poses with target proteins (e.g., RMSD < 2.0 Å for valid models) .

How should researchers resolve contradictions between crystallographic data and computational modeling results?

Answer:

  • Validation Steps :
    • Data Cross-Check : Compare XRD-derived bond lengths with density functional theory (DFT)-optimized geometries .
    • Electron Density Maps : Use SHELXL to identify disordered regions in XRD data that may skew computational predictions .
    • Experimental Replication : Repeat crystallization under varied conditions (e.g., solvent polarity, temperature) to confirm structural consistency .

What strategies improve synthetic yield in multi-step piperidine carboxamide syntheses?

Answer:

  • Stepwise Optimization :

    StepKey Variables
    Boc DeprotectionHCl concentration (1–2M) and reaction time (2–4 hrs) minimize side products .
    Amide CouplingPre-activation of carboxylic acids with HOBt improves coupling efficiency to >80% .
    • In-line Analytics : FTIR monitors reaction progress (e.g., carbonyl peak at 1650–1700 cm⁻¹ confirms amide formation) .

How do computational models enhance the understanding of piperidine carboxamide reactivity?

Answer:

  • Software Tools :
    • Gaussian : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Molecular Dynamics (MD) : Simulates solvation effects (e.g., water interactions with cyanogroups) to refine synthetic conditions .
  • Case Study : MD simulations of this compound in DMSO showed preferential solvation of the amide group, guiding solvent selection .

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